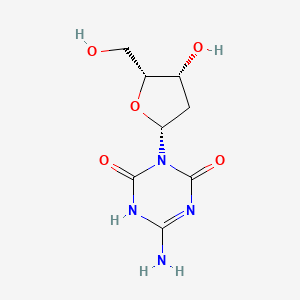

6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound of interest due to its structural and functional properties. This compound belongs to the triazine class, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of 6-amino- and 6-hydroxyimino-1,3,5-triazine-2,4-diones involves a traceless solid-phase synthesis approach. This method includes linking a preformed N-carbamothioylcarbamate to a bromomethyl resin, leading to a S-linked isothiourea that undergoes cyclization with isocyanates to yield the resin-bound 1,3,5-triazine-2,4-diones. Cleavage from the resin is achieved either by direct substitution with a suitable amine or through oxidative activation followed by nucleophilic substitution, producing a variety of triazine derivatives in good yields and purities (Kah-Hoe Kong et al., 2009).

Aplicaciones Científicas De Investigación

Synthetic Methodologies

Research has been conducted on developing novel synthetic methods for triazine derivatives, including the compound of interest. One approach involves traceless solid-phase synthesis strategies for producing 6-amino-1,3,5-triazine-2,4-diones, showcasing advancements in resin-bound cyclization techniques (Kah-Hoe Kong, C. Tan, Y. Lam, 2009). Another study describes the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the synthesis of substituted 4-amino-1,2,4-triazines, which are of interest for medicinal chemistry and organic synthesis (A. I. Kobelev, E. Stepanova, M. Dmitriev, A. N. Maslivets, 2019).

Biological Evaluation

Triazine derivatives have also been explored for their potential antitumor activities. A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents demonstrated some compounds' significant potency against human cancer cell lines, indicating the relevance of these derivatives in developing new therapeutic agents (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).

Chemical Properties and Transformations

Studies on the chemical properties and transformations of triazine derivatives shed light on their reactivity and potential applications in organic synthesis. For instance, research on the reactivities of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine highlights the potential of triazine-based structures in developing new alkylating agents (Hikaru Fujita, N. Hayakawa, M. Kunishima, 2015).

Safety And Hazards

This would detail any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, including unanswered questions about the compound and potential applications that have not yet been fully explored.

Propiedades

IUPAC Name |

6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNLQJDDNSSFQ-UOWFLXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747063 |

Source

|

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aza-2'-deoxy-6-oxo Cytidine | |

CAS RN |

106966-55-6 |

Source

|

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)